N-[(5-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine
Description
Properties
IUPAC Name |
(E)-1-(5-methylthiophen-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3S/c1-17-9-10-20(25-17)15-22-24-13-11-23(12-14-24)16-19-7-4-6-18-5-2-3-8-21(18)19/h2-10,15H,11-14,16H2,1H3/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSMNWZZGLYQAA-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID17416061 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-[(5-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine, also known by its chemical identifier CID 5347959, is a compound of interest due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a piperazine moiety, which is known for its diverse pharmacological properties. The structural representation can be summarized as follows:
- Molecular Weight : 359.49 g/mol
- Structural Features :
- A thienyl group (5-methyl-2-thienyl)
- A naphthylmethyl group
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3S |
| Molecular Weight | 359.49 g/mol |
| CAS Number | 523981-55-7 |
| Solubility | Soluble in DMSO |
Research indicates that compounds with piperazine structures often exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The specific mechanisms through which this compound operates are still under investigation, but several studies provide insights into its potential effects:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages, indicating its potential use in treating inflammatory conditions .
- Cytotoxic Effects : In vitro studies have shown varying degrees of cytotoxicity against different cell lines, suggesting that it may have applications in cancer therapy .
Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of related piperazine derivatives, compounds similar to this compound were synthesized and tested for their ability to reduce edema in animal models. The results indicated significant reductions in paw edema induced by carrageenan, demonstrating the compound's potential as an anti-inflammatory agent .
Study 2: Cytotoxicity Profile
A comparative analysis of several piperazine derivatives revealed that this compound exhibited moderate cytotoxic effects against human cancer cell lines. The study emphasized the need for further research into its mechanism of action and therapeutic efficacy .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares a piperazine core with modifications at the 1- and 4-positions, a design feature common in bioactive molecules targeting receptors or enzymes. Key structural analogs include:
| Compound Name | Substituents (Position 1) | Substituents (Position 4) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-[(5-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine | (E)-5-methylthiophen-2-ylmethylene | 1-naphthylmethyl | C₂₁H₂₃N₃S | 349.496 |
| SANT-1 (CAS 304909-07-7) | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene | Phenylmethyl | C₂₃H₂₇N₅ | 373.49 |
| N-((1-methyl-1H-pyrrol-2-yl)methylene)-4-(1-naphthylmethyl)-1-piperazinamine | (1-methylpyrrol-2-yl)methylene | 1-naphthylmethyl | C₂₂H₂₆N₄ | 346.47 |
| Compound 5g (CAS unspecified) | 2-(4-dimethylaminophenyl)acetamide | N-(1-naphthylmethyl)acetamide | C₂₈H₃₁N₃O₂ | 465.57 |
Key Observations :
- Thiophene vs. Pyrazole/Pyrrole : The 5-methylthiophene group in the target compound may confer distinct electronic and steric properties compared to the pyrazole in SANT-1 or the pyrrole in Sigma-Aldrich’s analog. Thiophene’s sulfur atom could enhance π-π stacking interactions, whereas pyrazole’s nitrogen-rich structure in SANT-1 may favor hydrogen bonding .
- Naphthyl vs.
SANT-1 (Smoothened Antagonist)
SANT-1 is a well-characterized Smoothened (Smo) receptor antagonist with an IC₅₀ of 20 nM and Ki of 1.2 nM, demonstrating potent inhibition of Hedgehog (Hh) signaling . In contrast, the Hedgehog pathway activity of this compound remains unstudied in the provided evidence.
Compound 5g (Unimolecular Exciplex)
Compound 5g, a tert-butyl-substituted acetamide derivative, was synthesized with a 42% yield via chromatography and crystallization. Its melting point (174°C) and polarity (Rf = 0.50 in n-hexane/ethyl acetate) differ significantly from the target compound, reflecting divergent physicochemical properties due to its acetamide groups .
Sigma-Aldrich’s Pyrrole Analogue
Its pyrrole moiety may alter metabolic stability compared to the thiophene-containing target compound .
Q & A
Q. What are the optimal synthetic routes for N-[(5-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine, and how can yield be maximized?
The compound is typically synthesized via a condensation reaction between 5-methyl-2-thiophenecarboxaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.
- Catalysts : Acidic or basic catalysts (e.g., acetic acid) may accelerate imine bond formation. Yield optimization requires purification via column chromatography (normal-phase or reverse-phase) or recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms the imine (C=N) bond and aromatic substitution patterns.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity.
- HPLC : Reverse-phase HPLC with UV detection monitors purity, particularly for isomers or byproducts .
Q. How does the compound’s 3D conformation influence its physicochemical properties?
Computational tools (e.g., DFT calculations or molecular docking) predict conformational flexibility. The thienyl and naphthyl groups create steric bulk, affecting solubility and logP values. X-ray crystallography (using SHELX for refinement) can resolve crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. What experimental strategies address contradictions in biological activity data for structurally similar piperazine derivatives?
Discrepancies in receptor binding or cytotoxicity may arise from:
- Isomerism : Syn/anti imine conformers (detected via NOESY NMR) may exhibit divergent activities.
- Purity : Trace solvents (e.g., DMSO) in biological assays can artifactually modulate activity. Validate purity via combustion analysis or ICP-MS for metal contaminants .
- Assay conditions : Adjust pH or ionic strength to mimic physiological environments .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in Hedgehog (Hh) signaling pathways?
- In vitro models : Use Smoothened (Smo)-overexpressing cell lines to test inhibition potency (IC₅₀) via luciferase reporter assays.
- Competitive binding assays : Compare displacement of radiolabeled cyclopamine (a known Smo antagonist) to calculate Ki values .
- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
Q. What computational methods are recommended for predicting metabolic pathways of this compound?
- In silico tools : Use Schrödinger’s MetaSite or GLIDE to predict phase I/II metabolism sites (e.g., oxidation of the thienyl group).
- Molecular dynamics (MD) simulations : Model interactions with CYP450 isoforms (e.g., CYP3A4) to prioritize lab-scale metabolite identification via LC-MS/MS .
Q. How can structural modifications improve the compound’s DNA-binding affinity for anticancer applications?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl) on the naphthyl ring to enhance intercalation.
- Linker optimization : Replace the methylene group with a polyethylene glycol (PEG) spacer to reduce steric hindrance.
- Validation : Use ethidium bromide displacement assays or surface plasmon resonance (SPR) to quantify DNA affinity .
Methodological Challenges and Solutions
Q. How should researchers troubleshoot low yields in large-scale synthesis?
- Scale-up adjustments : Switch from batch to flow chemistry for better temperature control.
- Byproduct analysis : Use LC-MS to identify dimers or oxidation products; add antioxidants (e.g., BHT) if needed.
- Workup protocols : Employ liquid-liquid extraction with ethyl acetate/water to remove unreacted aldehydes .
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to UV light, heat (40–60°C), or acidic/basic conditions (pH 2–12) for 48 hours.
- Stability-indicating assays : Develop a validated HPLC method to monitor degradation products.
- Lyophilization : Assess stability in lyophilized vs. solution states using accelerated stability testing (ICH guidelines) .
Therapeutic Potential and Research Applications
Q. What preclinical models are suitable for evaluating this compound’s neuropharmacological potential?
- In vivo models : Test locomotor activity in zebrafish larvae or Morris water maze performance in rodents.
- Receptor profiling : Screen against serotonin (5-HT₃) and dopamine (D₂) receptors using radioligand binding assays.
- Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
